(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2209087-03-4
VCID: VC8090856
InChI: InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
SMILES: CC1CC(CN1)F.Cl
Molecular Formula: C5H11ClFN
Molecular Weight: 139.60

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride

CAS No.: 2209087-03-4

VCID: VC8090856

Molecular Formula: C5H11ClFN

Molecular Weight: 139.60

* For research use only. Not for human or veterinary use.

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride - 2209087-03-4

Description

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound featuring a pyrrolidine ring with a fluorine atom at the 4-position and a methyl group at the 2-position. Its unique stereochemistry, denoted by the (2R,4R) configuration, plays a crucial role in its chemical behavior and biological interactions. This compound is primarily utilized as a chiral building block in organic synthesis and has garnered attention for its potential biological activities.

Synthesis

The synthesis of (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride involves several steps, starting with L-Proline as a chiral pool starting material:

  • Alkylation: Perform a monoalkylation on the nitrogen of proline using a methylating agent like methyl iodide.

  • Fluorination: Introduce a fluorine atom at the 4-position through a halogenation reaction followed by dehydrohalogenation.

  • Reductive Amination: Introduce the 2-methyl group via reductive amination.

  • Cyclization: Cyclize the resulting compound to form the pyrrolidine ring.

  • Resolution: If necessary, resolve enantiomers using chiral HPLC or diastereomeric salts.

  • Hydrochloride Formation: Treat the (2R,4R)-4-fluoro-2-methylpyrrolidine with hydrochloric acid to form the hydrochloride salt .

Biological Activities and Applications

While specific biological activities of (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride are not extensively documented, compounds with similar pyrrolidine structures have shown potential in various biological applications, including neuroprotective effects and interactions with biomolecules. The unique fluorine and methyl substitutions in this compound could confer distinct biological properties, making it a valuable tool in organic synthesis and drug discovery.

CAS No. 2209087-03-4
Product Name (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride
Molecular Formula C5H11ClFN
Molecular Weight 139.60
IUPAC Name (2R,4R)-4-fluoro-2-methylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Standard InChIKey OPLZEFBPWWZOHT-TYSVMGFPSA-N
Isomeric SMILES C[C@@H]1C[C@H](CN1)F.Cl
SMILES CC1CC(CN1)F.Cl
Canonical SMILES CC1CC(CN1)F.Cl
PubChem Compound 118798606
Last Modified Aug 19 2023

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